molecular formula C17H15NO4 B12061562 Fmoc-Gly-OH-1-13C

Fmoc-Gly-OH-1-13C

Cat. No.: B12061562
M. Wt: 298.30 g/mol
InChI Key: NDKDFTQNXLHCGO-LOYIAQTISA-N
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Description

Fmoc-Gly-OH-1-13C: N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C , is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 13C isotope at the glycine position, making it valuable for various research applications, particularly in nuclear magnetic resonance (NMR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-1-13C typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. One common method is to react glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the 13C isotope .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gly-OH-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-Gly-OH-1-13C is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. The 13C labeling allows for detailed NMR studies to investigate peptide structures and dynamics .

Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. The 13C label provides a means to track the incorporation of glycine into proteins and peptides .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The 13C label aids in the pharmacokinetic and pharmacodynamic studies of these drugs .

Industry: The compound is used in the production of peptide-based materials and bioconjugates. Its high purity and isotopic labeling make it suitable for industrial applications requiring precise molecular characterization .

Mechanism of Action

The primary mechanism of action of Fmoc-Gly-OH-1-13C involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, allowing for selective reactions at the carboxyl group. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The 13C label allows for detailed tracking and analysis of the compound in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Fmoc-Gly-OH-1-13C is unique due to its specific 13C labeling at the glycine position, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, it offers a simpler structure and is often used as a reference compound in peptide synthesis and structural studies .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

298.30 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1

InChI Key

NDKDFTQNXLHCGO-LOYIAQTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Origin of Product

United States

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